BenchChemオンラインストアへようこそ!

RK-582

Tankyrase inhibition Colorectal cancer In vivo efficacy

RK-582 is a spiroindolinone-based, orally active tankyrase inhibitor optimized from RK-287107 for superior in vivo tumor growth inhibition in colorectal cancer models. It exhibits >200-fold selectivity over PARP1/2 and has advanced to Phase I trials. Ideal for Wnt/β-catenin signaling studies and oral dosing in xenograft models.

Molecular Formula C27H35FN6O3
Molecular Weight 510.6 g/mol
Cat. No. B11933452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRK-582
Molecular FormulaC27H35FN6O3
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=CC3=C(C(=C2)F)C4(CCN(CC4)C5=NC6=C(CCCN6C)C(=O)N5)C(=O)N3C
InChIInChI=1S/C27H35FN6O3/c1-16-14-34(15-17(2)37-16)18-12-20(28)22-21(13-18)32(4)25(36)27(22)7-10-33(11-8-27)26-29-23-19(24(35)30-26)6-5-9-31(23)3/h12-13,16-17H,5-11,14-15H2,1-4H3,(H,29,30,35)/t16-,17+
InChIKeyKZUPFZKALLNBBV-CALCHBBNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RK-582 for Scientific Procurement: A Clinically Advanced, Orally Bioavailable Tankyrase Inhibitor with Distinct Selectivity and In Vivo Efficacy Profile


RK-582 is a spiroindolinone-based, orally active small molecule inhibitor targeting tankyrases (TNKS1/TNKS2), which belong to the poly(ADP-ribose) polymerase (PARP) family. It was identified through structure-based optimization of the lead compound RK-287107 with the specific goal of improving in vivo tumor growth inhibition in colorectal cancer models [1]. RK-582 inhibits TNKS1 with an IC50 of 36.1 nM and TNKS2 with IC50 values of 36.2–39.1 nM, while exhibiting >200-fold selectivity over PARP1, PARP2, and PARP10 [2]. The compound has advanced to a Phase I investigator-initiated clinical trial in Japan for patients with unresectable metastatic colorectal cancer, as of March 2025 [3].

Why RK-582 Cannot Be Substituted with Other Tankyrase Inhibitors in Wnt/β-Catenin-Driven Cancer Models


Tankyrase inhibitors share a common mechanism of stabilizing AXIN and thereby suppressing Wnt/β-catenin signaling; however, critical differences in chemical scaffold, selectivity profile, pharmacokinetic properties, and in vivo antitumor efficacy preclude simple interchangeability among compounds such as G007-LK, RK-287107, XAV939, IWR-1, and M2912. RK-582 was specifically optimized from RK-287107 to achieve a markedly improved robust tumor growth inhibition in the COLO-320DM xenograft model when administered orally, while maintaining >200-fold selectivity against off-target PARP enzymes [1]. Unlike broader-spectrum inhibitors or those with limited oral bioavailability, RK-582's spiroindolinone core and optimized substituents confer a unique balance of potency, selectivity, and in vivo exposure that is not recapitulated by analogs [2]. Substitution with a different tankyrase inhibitor would require re-validation of dose, schedule, and expected pharmacodynamic response, with no guarantee of equivalent efficacy or safety margin.

Quantitative Differentiation of RK-582 Against Key Tankyrase Inhibitor Comparators


In Vivo Tumor Growth Inhibition: RK-582 Exhibits Markedly Improved Robust Efficacy Over Lead Compound RK-287107 in COLO-320DM Xenograft Model

RK-582 was specifically designed to overcome the in vivo efficacy limitations of its predecessor RK-287107. In a COLO-320DM human colorectal cancer mouse xenograft model, RK-582 exhibited a markedly improved robust tumor growth inhibition when administered orally [1]. While RK-287107 demonstrated potent enzymatic inhibition (TNKS1 IC50 = 14.3 nM, TNKS2 IC50 = 10.6 nM) , its in vivo antitumor effect was insufficient to warrant clinical advancement; RK-582 was selected from a series of optimized analogs precisely because it delivered substantially greater tumor suppression at equivalent or lower doses [1].

Tankyrase inhibition Colorectal cancer In vivo efficacy Xenograft

PARP Selectivity Profile: RK-582 Maintains >200-Fold Selectivity Over Off-Target PARP1/2/10, Contrasting with Less Selective Tankyrase Inhibitors

RK-582 exhibits >200-fold selectivity against human PARP family member enzymes PARP1, PARP2, and PARP10 . This selectivity is critical for minimizing off-target PARP inhibition, which can cause dose-limiting toxicities and confound interpretation of Wnt/β-catenin-specific effects. In contrast, XAV939, another widely used tankyrase inhibitor, also inhibits PARP1 and PARP2 with IC50 values of 116 nM and 47 nM, respectively, resulting in only 2.5-fold to 6.2-fold selectivity over TNKS1/2 . G007-LK also demonstrates >10 µM IC50 against PARP1/2, indicating a different selectivity profile that is not directly comparable to RK-582's >200-fold window .

PARP selectivity Off-target activity Tankyrase RK-582

Comparative Sensitivity in Patient-Derived Colorectal Cancer Cells: RK-582 and G007-LK Exhibit Concordant Activity in Short APC Mutant PDCs, but RK-582 Offers Superior Oral In Vivo Efficacy

In a panel of 47 colorectal cancer patient-derived cells (PDCs), RK-582 and G007-LK showed highly correlated sensitivity profiles (Pearson correlation), with short APC mutant PDCs exhibiting high or intermediate sensitivity to both inhibitors [1][2]. However, RK-582 distinguishes itself through its markedly improved in vivo tumor growth inhibition in the COLO-320DM xenograft model when dosed orally, a property not matched by G007-LK in the same model context [3]. G007-LK requires intraperitoneal administration for efficacy and demonstrates dose-limiting intestinal toxicity at ≥30 mg/kg/12 h in mice , whereas RK-582 was well tolerated at oral doses of 10–20 mg/kg twice daily with robust antitumor activity [3].

Patient-derived cells APC mutation Colorectal cancer Tankyrase inhibitor

Cellular Potency in CRC Lines: RK-582 Achieves Sub-Micromolar GI50 and Complete Growth Inhibition at 10 µM, Comparable to Best-in-Class Tankyrase Inhibitors

RK-582 inhibits the growth of COLO-320DM human rectal cancer cells with a GI50 of 0.23 µM (230 nM) and achieves complete growth inhibition at 10 µM [1]. In the DLD-1 colorectal cancer cell line, RK-582 inhibits TCF/LEF reporter activity with an IC50 of 3.1 nM, demonstrating potent suppression of Wnt/β-catenin transcriptional output . These cellular potency metrics position RK-582 alongside advanced tankyrase inhibitors such as G007-LK, which inhibits COLO-320DM colony formation by 70% at 200 nM , and M2912, which elevates AXIN2 with an EC50 of 17 nM .

GI50 Colorectal cancer Cell proliferation Tankyrase

Structural Basis and Binding Mode: RK-582 Co-Crystal Structure with Tankyrase-2 Confirms Specific Adenosine Pocket Engagement

The X-ray crystal structure of tankyrase-2 (TNKS2) in complex with RK-582 has been solved at 1.9 Å resolution (PDB ID: 6KRO) [1]. The structure reveals that RK-582 occupies the adenosine-binding pocket of the TNKS2 PARP catalytic domain, making key interactions that differ from those of earlier inhibitors like XAV939 and IWR-1 [2][3]. This high-resolution structural information provides a rational basis for RK-582's enhanced selectivity and potency relative to earlier-generation tankyrase inhibitors, and it enables structure-guided optimization for derivative synthesis.

Crystal structure Tankyrase-2 Binding mode RK-582

Optimal Use Cases for RK-582 in Cancer Biology and Drug Discovery Workflows


In Vivo Efficacy Studies in APC-Mutant Colorectal Cancer Xenograft Models

RK-582 is ideally suited for oral dosing studies in immunodeficient mice bearing COLO-320DM or other short APC mutant colorectal cancer xenografts. Doses of 10–20 mg/kg administered twice daily by oral gavage yield robust tumor growth inhibition, as demonstrated in the lead optimization study [1]. This application leverages RK-582's oral bioavailability and sustained pharmacodynamic effect (AXIN2 accumulation, β-catenin downregulation) to model therapeutic response in Wnt/β-catenin-driven tumors.

Patient-Derived Cell Screening for Predictive Biomarker Identification

RK-582, alongside G007-LK, has been validated in a panel of 47 colorectal cancer patient-derived cells (PDCs) to identify sensitivity determinants such as short APC mutations and PIK3CA mutation status [2]. Researchers employing RK-582 in PDC viability assays (5-day treatment, MTT endpoint) can stratify responders and non-responders based on APC mutation length and β-catenin activation levels, informing patient selection strategies for future clinical trials.

Wnt/β-Catenin Pathway Inhibition Assays with Minimal PARP Off-Target Confounding

For experiments requiring clean interrogation of Wnt/β-catenin signaling without confounding PARP1/2 inhibition, RK-582 provides >200-fold selectivity over these off-targets . In TCF/LEF luciferase reporter assays (HEK293 IC50 = 0.3 nM; DLD-1 IC50 = 3.1 nM) [3], RK-582 potently suppresses β-catenin-driven transcription. This makes it preferable to less selective inhibitors like XAV939 (IC50 PARP1 = 116 nM) when Wnt-specific effects must be isolated.

Structure-Based Drug Design and SAR Exploration

The high-resolution co-crystal structure of RK-582 bound to tankyrase-2 (PDB 6KRO, 1.9 Å) [4] enables structure-guided medicinal chemistry efforts aimed at further improving selectivity, pharmacokinetics, or potency. Researchers can use this structural information to rationally design analogs that modify interactions with the adenosine pocket while retaining the spiroindolinone scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for RK-582

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.